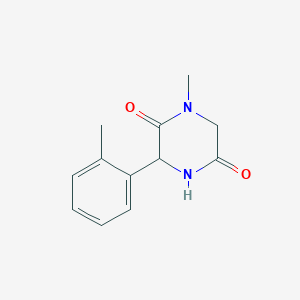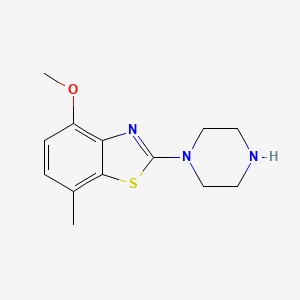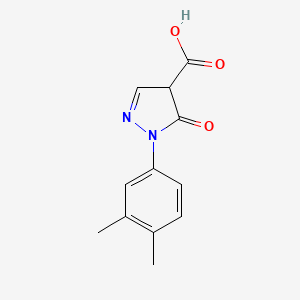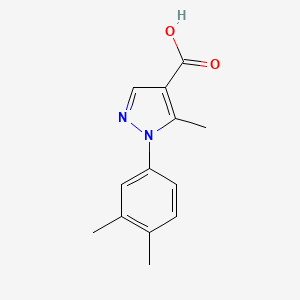
4-(Chloromethyl)-n-cyclopropylbenzamide
Overview
Description
The compound “4-(Chloromethyl)-n-cyclopropylbenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The “4-(Chloromethyl)” part suggests the presence of a chloromethyl group (-CH2Cl) on the 4th carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “4-(Chloromethyl)benzonitrile” and “4-(Chloromethyl)benzoic acid” have been synthesized . The synthesis typically involves the reaction of a benzene derivative with a chloromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds like “4-(Chloromethyl)benzoic acid” are known to be corrosive materials .Scientific Research Applications
1. Drug Development and Synthetic Opioid Research
Research on synthetic opioids has been pivotal in drug development globally. Efforts focus on identifying compounds with a more favorable side-effect profile, including reduced dependence and abuse liability. Discoveries in this area, including studies on structural isomers like U-47700, have contributed significantly to understanding opioid receptor selectivity and analgesic properties (Elliott, Brandt, & Smith, 2016).
2. Cancer Research: Autophagy and Apoptosis
N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) is a compound studied for its cytotoxic effects in cancer cell lines. Research demonstrates NBCN's role in inducing apoptosis and autophagy in cancer cells, highlighting its potential in cancer treatment strategies (Perdigão et al., 2017).
3. Antidiabetic Drug Research
The structure of antidiabetic drugs like glibenclamide has been a subject of study in both solution and solid state. This research provides insights into the stability and tautomerization properties of these drugs, which are crucial for developing effective diabetes treatments (Sanz et al., 2012).
4. Bioactivity in Agricultural Applications
Compounds derived from cyclopropanecarboxylic acid demonstrate significant herbicidal and fungicidal activities. These findings are vital for developing new agricultural chemicals that can effectively control pests and diseases (Tian et al., 2009).
5. Antimicrobial and Nematicidal Activities
Polysubstituted cyclopropane derivatives synthesized via a pyridinium ylide-assisted method have shown significant antimicrobial and nematicidal activities. This line of research opens new avenues in the development of compounds to combat microbial and nematode infections (Banothu, Basavoju, & Bavantula, 2015).
6. Chemical Behavior and Formulation in Drug Development
Studies on the chemical behavior and formulation of bioactive nitroaromatic compounds like N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) are vital in understanding their potential as antitumor agents. These investigations explore the impact of different formulations on the efficacy and stability of such compounds (Sena et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZVYOTNGHXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

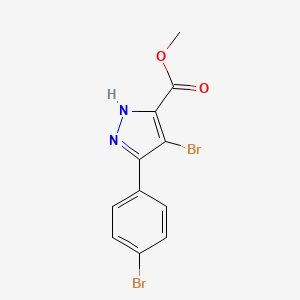
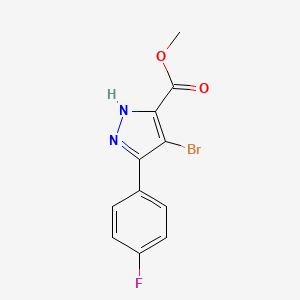
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)


